molecular formula C15H16N2O3 B13245979 2-(1-Benzyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid

2-(1-Benzyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid

Cat. No.: B13245979
M. Wt: 272.30 g/mol
InChI Key: QTVVJRZSEMUYQK-UHFFFAOYSA-N
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Description

2-(1-Benzyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a benzyl group at the N1 position, fused to an oxolane (tetrahydrofuran) ring with a carboxylic acid moiety at the 3-position. This structure combines aromatic, oxygenated, and carboxylic acid functionalities, making it a versatile scaffold for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

2-(2-benzylpyrazol-3-yl)oxolane-3-carboxylic acid

InChI

InChI=1S/C15H16N2O3/c18-15(19)12-7-9-20-14(12)13-6-8-16-17(13)10-11-4-2-1-3-5-11/h1-6,8,12,14H,7,9-10H2,(H,18,19)

InChI Key

QTVVJRZSEMUYQK-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1C(=O)O)C2=CC=NN2CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid typically involves the reaction of a pyrazole derivative with an oxolane carboxylic acid precursor. One common method includes the use of a Grignard reagent to introduce the benzyl group onto the pyrazole ring, followed by cyclization to form the oxolane ring . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(1-Benzyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid is an organic compound with a molecular formula of C15H16N2O3 and a molecular weight of approximately 272.30 g/mol . It features a benzyl group attached to a pyrazole moiety, further linked to an oxolane ring. The presence of functional groups makes it applicable in medicinal chemistry and organic synthesis because they are conducive to further chemical transformations and biological interactions.

General Information

  • IUPAC Name (2R,3R)-2-(2-benzylpyrazol-3-yl)oxolane-3-carboxylic acid
  • Molecular Formula C15H16N2O3
  • Molecular Weight 272.30 g/mol

Applications

The applications of 2-(1-benzyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid span various fields:

  • Medicinal Chemistry Due to its unique structure, this compound can be used as a building block in synthesizing various pharmaceutical agents. The pyrazole and oxolane rings, along with the carboxylic acid group, can be modified to create molecules with specific biological activities.
  • Agrochemicals This compound may be explored in developing new pesticides or herbicides. The heterocyclic components can interact with biological systems in insects or plants, leading to the disruption of essential biological processes.
  • Material Science It can be used in synthesizing polymers or other materials with specific properties. The carboxylic acid group can be used to form ester or amide linkages, thus incorporating the compound into larger molecular structures.

Chemical Reactivity

The chemical reactivity of 2-(1-benzyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid can be explored through reactions typical of carboxylic acids and heterocyclic compounds:

  • Esterification The carboxylic acid group can react with alcohols to form esters, which can modify the compound's properties.
  • Amide Formation Reacting the carboxylic acid with amines can produce amides, creating a variety of derivatives with altered biological activity.
  • Cycloaddition Reactions The pyrazole ring can participate in cycloaddition reactions, allowing for the synthesis of complex polycyclic structures.

Interaction Studies

Interaction studies involving 2-(1-benzyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid could focus on its binding affinity with biological targets such as enzymes or receptors. These studies would typically involve:

  • Spectroscopic Methods Using techniques such as UV-Vis or fluorescence spectroscopy to study the interactions between the compound and target proteins.
  • Molecular Docking Computational methods to predict the binding mode and affinity of the compound with specific biological targets.
  • Cell-Based Assays Evaluating the compound's effect on cellular processes to understand its biological activity.

Structural Similarity

Several compounds share structural similarities with 2-(1-benzyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid.

Compound NameStructure FeaturesUnique Aspects
1-BenzylpyrazoleBenzyl group attached directly to pyrazoleSimpler structure lacking oxolane functionality
2-PyrazolineContains a pyrazole ring but lacks benzyl attachmentDifferent ring structure influencing reactivity
4-BenzoylpyrazoleBenzoyl group instead of benzylPotentially different biological activity profile

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and pyrazole ring can participate in binding interactions, while the oxolane ring and carboxylic acid group may influence the compound’s solubility and reactivity. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Structural Analogs from Enamine Ltd ()

Two closely related compounds from Enamine Ltd’s catalogue include:

rac-(2R,3R)-2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid

rac-(2R,3R)-2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid

Key Differences :

  • Substituent Position : The fluorophenyl group in these analogs replaces the benzyl group in the target compound. Fluorine’s electron-withdrawing nature may enhance metabolic stability and ligand-receptor binding compared to the benzyl group’s lipophilic character .

1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid ()

  • Structure : Lacks the oxolane ring but retains the benzyl-substituted pyrazole core with a methyl group at position 3 and a carboxylic acid at position 3.
  • Molecular Weight : 216.24 g/mol (lower than the target compound due to the absence of the oxolane ring).
  • Applications : Used as an intermediate in organic synthesis, highlighting the importance of pyrazole-carboxylic acid hybrids in medicinal chemistry .

Comparative Data Table

Compound Name Substituents on Pyrazole Oxolane Ring Carboxylic Acid Position Molecular Weight (g/mol) Key Features/Applications
2-(1-Benzyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid 1-Benzyl, 5-position Yes (3-position) Oxolane-3 ~260 (estimated) Potential drug scaffold (lipophilic, polar interactions)
rac-(2R,3R)-2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid 1-(4-Fluorophenyl) Yes (3-position) Oxolane-3 ~278 (estimated) Enhanced metabolic stability (fluorine effect)
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid 1-Benzyl, 3-methyl No Pyrazole-5 216.24 Synthetic intermediate for heterocyclic compounds

Research Findings and Implications

The oxolane ring introduces conformational rigidity, which could enhance selectivity in binding to biological targets compared to non-oxolane analogs like 1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid .

Carboxylic Acid Role :

  • The carboxylic acid at oxolane-3 or pyrazole-5 positions enables hydrogen bonding, critical for interactions with enzymes (e.g., cyclooxygenases or kinases) .

Synthetic Utility :

  • Fluorophenyl analogs are prioritized in drug discovery for their balanced polarity and stability, while benzyl derivatives may serve as precursors for further functionalization .

Biological Activity

2-(1-Benzyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid is an organic compound with a unique structure that includes a benzyl group, a pyrazole moiety, and an oxolane ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its molecular formula is C15H16N2O3, and it has a molecular weight of approximately 272.30 g/mol.

Chemical Structure and Properties

The structural features of 2-(1-benzyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid include:

  • Benzyl Group : Enhances lipophilicity, potentially increasing membrane permeability.
  • Pyrazole Moiety : Associated with various pharmacological activities.
  • Oxolane Ring : May confer unique reactivity and biological interactions.

Table 1: Structural Features of Related Compounds

Compound NameStructure FeaturesUnique Aspects
1-BenzylpyrazoleBenzyl group attached directly to pyrazoleSimpler structure lacking oxolane functionality
2-PyrazolineContains a pyrazole ringDifferent ring structure influencing reactivity
4-BenzoylpyrazoleBenzoyl group instead of benzylPotentially different biological activity profile

Antitumor Activity

Research indicates that pyrazole derivatives, including those similar to 2-(1-benzyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid, exhibit significant antitumor properties. For instance, compounds targeting BRAF(V600E) and EGFR pathways have been synthesized and tested for their efficacy against various cancer cell lines. These studies highlight the potential of pyrazole derivatives in cancer therapy due to their ability to inhibit key signaling pathways involved in tumor growth .

Anti-inflammatory and Antibacterial Properties

Pyrazole derivatives have also shown promising anti-inflammatory and antibacterial activities. For example, certain derivatives were evaluated for their ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in vitro. Additionally, these compounds demonstrated effectiveness against several bacterial strains, suggesting their potential as therapeutic agents in treating infections and inflammatory diseases .

The mechanism by which 2-(1-benzyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors. The binding affinity of this compound to various biological targets can modulate cellular pathways leading to desired therapeutic effects.

Case Studies

A notable study investigated the cytotoxic effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited enhanced cytotoxicity when combined with conventional chemotherapy agents like doxorubicin, suggesting a synergistic effect that could improve treatment outcomes in resistant cancer subtypes .

Synthesis and Research Applications

The synthesis of 2-(1-benzyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid typically involves several steps:

  • Formation of the Pyrazole Ring : Synthesized through reactions involving hydrazine and 1,3-diketones.
  • Benzylation : The pyrazole is benzylated using benzyl chloride.
  • Oxolane Ring Formation : Achieved through cyclization reactions.

These synthetic routes are crucial for producing the compound for further biological testing and application in drug development .

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